molecular formula C13H19ClN2O2 B13975192 1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine

Cat. No.: B13975192
M. Wt: 270.75 g/mol
InChI Key: APXRGNNFAXRJGZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-(2-methoxyethoxy)phenyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine typically involves the nucleophilic substitution reaction of 2-chloro-4-(2-methoxyethoxy)aniline with piperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in solvents like THF or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or alkoxides.

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antihistamines and antipsychotics.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-(2-methoxyethoxy)phenyl)piperazine
  • 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine
  • 1-(2-(2-Chloroethoxy)phenyl)piperazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-4-(2-methoxyethoxy)phenyl group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

1-[2-chloro-4-(2-methoxyethoxy)phenyl]piperazine

InChI

InChI=1S/C13H19ClN2O2/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3

InChI Key

APXRGNNFAXRJGZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)N2CCNCC2)Cl

Origin of Product

United States

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